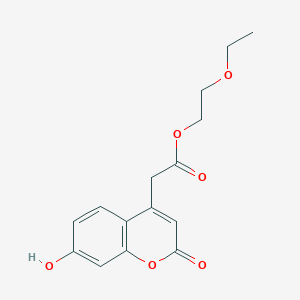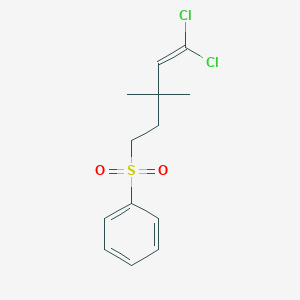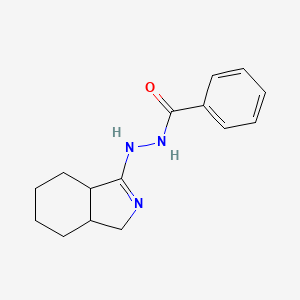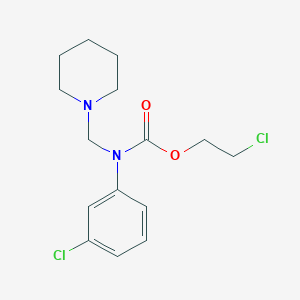
benzyl N-(6-methyl-2,4-dioxo-3-propan-2-yl-1,3,5-triazin-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(6-methyl-2,4-dioxo-3-propan-2-yl-1,3,5-triazin-1-yl)carbamate is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with a methyl group, a propan-2-yl group, and a benzyl carbamate moiety. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(6-methyl-2,4-dioxo-3-propan-2-yl-1,3,5-triazin-1-yl)carbamate typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors
Introduction of the Benzyl Carbamate Group: The benzyl carbamate moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of the triazine derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazine ring, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the triazine ring, potentially converting them to hydroxyl groups.
Substitution: The benzyl carbamate group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the carbonyl groups can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, benzyl N-(6-methyl-2,4-dioxo-3-propan-2-yl-1,3,5-triazin-1-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The triazine ring is a common scaffold in drug design, and modifications to the benzyl carbamate moiety can lead to compounds with improved pharmacological properties.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Wirkmechanismus
The mechanism of action of benzyl N-(6-methyl-2,4-dioxo-3-propan-2-yl-1,3,5-triazin-1-yl)carbamate involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on enzymes or proteins, leading to the formation of stable complexes. This interaction can inhibit the activity of certain enzymes or alter protein function, which is the basis for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl N-(6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
N-(6-methyl-2,4-dioxo-3-propan-2-yl-1,3,5-triazin-1-yl)carbamate: Lacks the benzyl group, which can influence its solubility and interaction with biological targets.
Benzyl N-(2,4-dioxo-3-propan-2-yl-1,3,5-triazin-1-yl)carbamate: Lacks the methyl group, which can alter its chemical properties and reactivity.
Uniqueness
Benzyl N-(6-methyl-2,4-dioxo-3-propan-2-yl-1,3,5-triazin-1-yl)carbamate is unique due to the presence of both the benzyl carbamate and the propan-2-yl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
benzyl N-(6-methyl-2,4-dioxo-3-propan-2-yl-1,3,5-triazin-1-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10(2)18-13(20)16-11(3)19(15(18)22)17-14(21)23-9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYHYLBIICOTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)N(C(=O)N1NC(=O)OCC2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[4-(Hydrazinecarbonyl)phenoxy]methoxy]benzohydrazide](/img/structure/B8041658.png)



![N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B8041702.png)





![3-phenyl-6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine](/img/structure/B8041772.png)

![Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate](/img/structure/B8041778.png)

